Methyl 6-methylbenzo[d]oxazole-2-carboxylate is a heterocyclic compound characterized by its oxazole ring, which includes one nitrogen and one oxygen atom within a five-membered structure. This compound features a methyl group at the 6-position of the benzo[d]oxazole moiety and a carboxylate group, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 191.18 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural characteristics.
These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity or utility in synthetic applications.
Research indicates that compounds containing oxazole rings exhibit a range of biological activities, including:
The presence of the methyl group and the oxazole ring enhances its interaction with biological targets, which could lead to significant therapeutic implications.
The synthesis of methyl 6-methylbenzo[d]oxazole-2-carboxylate can be achieved through several methods:
These methods contribute to the compound's accessibility for research and industrial applications.
Methyl 6-methylbenzo[d]oxazole-2-carboxylate has several potential applications:
The compound's versatility makes it valuable across various scientific disciplines.
Studies on methyl 6-methylbenzo[d]oxazole-2-carboxylate have focused on its interactions with biological macromolecules. Investigations include:
These studies are essential for elucidating the compound's potential therapeutic roles.
Several compounds share structural similarities with methyl 6-methylbenzo[d]oxazole-2-carboxylate, each exhibiting unique properties:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| Methyl benzo[d]oxazole-2-carboxylate | Lacks methyl substitution at the 6-position | Different reactivity and biological profile |
| Methyl 6-fluorobenzo[d]oxazole-2-carboxylate | Contains a fluorine atom instead of a methyl group | Potentially enhanced lipophilicity and stability |
| Methyl 6-chlorobenzo[d]oxazole-2-carboxylate | Contains a chlorine atom at the 6-position | Varying electronic effects compared to fluorine |
| Methyl 6-bromobenzo[d]oxazole-2-carboxylate | Contains a bromine atom instead of methyl | Different steric effects influencing reactivity |
The systematic naming of methyl 6-methylbenzo[d]oxazole-2-carboxylate follows IUPAC guidelines for fused heterocyclic systems. The base structure, benzo[d]oxazole, consists of a benzene ring fused to an oxazole ring, where the oxygen atom is positioned at the 1-site and the nitrogen at the 3-site of the oxazole component. Numbering begins at the oxygen atom, proceeding clockwise around the oxazole ring and continuing into the fused benzene ring.
The substituents are prioritized based on their positions:
Thus, the full IUPAC name is methyl 6-methyl-1,3-benzoxazole-2-carboxylate. This nomenclature aligns with the structure depicted in PubChem (CID 13775885) and corroborates the molecular formula C₁₀H₉NO₃.
The compound’s structure combines planar aromatic systems with localized substituents:
The oxazole ring exhibits conjugation, with lone pairs from oxygen and nitrogen participating in π-bond delocalization. This resonance stabilizes the heterocycle and influences reactivity. The ester group’s carbonyl oxygen further engages in resonance with the adjacent oxazole nitrogen, enhancing electrophilicity at the carbonyl carbon.
| Bond/Angle | Value (Å/°) | Description |
|---|---|---|
| C2-O1 (oxazole) | 1.36 | Shorter due to resonance with N3 |
| C2-N3 (oxazole) | 1.30 | Partial double bond character |
| C7-O8 (ester) | 1.21 | Standard carbonyl bond length |
| C9-C10 (methyl) | 1.54 | Typical C-C single bond |
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 2.45 (s), δ 3.95 (s), δ 7.25–7.80 (m) | C6-CH₃, OCH₃, aromatic protons |
| ¹³C NMR | δ 162.5, δ 150.1, δ 21.1 | C=O, oxazole carbons, CH₃ |
| IR | 1735 cm⁻¹, 1260 cm⁻¹ | Ester C=O, C-O-C |
| MS | m/z 191, 132, 104 | Molecular ion, fragments |
Methyl 6-methylbenzo[d]oxazole-2-carboxylate differs from analogues like 6-fluorobenzo[d]oxazole derivatives in substituent electronic effects:
While 6-fluoro derivatives require fluorinated acyl chlorides, the methyl-substituted compound is synthesized via cyclization of methylated 2-aminophenol precursors, avoiding halogenation steps.
| Compound | Substituent (C6) | Molecular Weight (g/mol) | Key IR C=O (cm⁻¹) |
|---|---|---|---|
| Methyl 6-methylbenzo[d]oxazole-2-carboxylate | CH₃ | 191.18 | 1735 |
| Methyl 6-fluorobenzo[d]oxazole-2-carboxylate | F | 195.15 | 1740 |
| Benzo[d]oxazole | H | 133.15 | N/A |
The methyl ester at C2 enhances solubility in organic solvents, facilitating use in Suzuki couplings or hydrolyses to carboxylic acids. In contrast, unsubstituted benzo[d]oxazoles lack this versatility.
Thermal decomposition behavior of benzoxazole derivatives exhibits remarkable stability at elevated temperatures. Shock tube experiments conducted on the parent benzoxazole compound revealed that thermal decomposition initiates at temperatures ranging from 1000-1350 K (727-1077°C) [1] [2] [3]. The decomposition process follows a unimolecular mechanism involving ring opening and subsequent fragmentation reactions [1] [2] [3].
The major decomposition products identified include ortho-hydroxybenzonitrile as the primary product at high concentrations, and cyclopentadiene carbonitrile accompanied by carbon monoxide at lower concentrations [1] [2] [3]. Minor fragmentation products comprise benzonitrile, acetylene, hydrogen cyanide, and dicyanoacetylene, accounting for only a few percent of the overall product distribution [1] [2] [3].
Quantum chemical calculations demonstrate that the thermal decomposition pathway involves a potential energy surface where ring contraction occurs prior to carbon monoxide elimination, with significantly lower energy barriers compared to alternative pathways [1] [2] [3]. The formation of cyclopentadiene carbonitrile requires both carbon monoxide elimination and ring contraction from a six-membered to a five-membered ring structure [1] [2] [3].
For heterocyclic compounds with similar structural frameworks, thermal stability extends up to 250°C under both inert and oxidizing conditions [4] [5]. Compounds containing electron-withdrawing substituents demonstrate enhanced thermal resistance compared to those with electron-donating groups [5]. The stabilizing effect of oxygen in oxidizing atmospheres results from the formation of more thermally stable radical species through interaction with oxygen molecules [5].
Aqueous solubility characteristics of benzoxazole derivatives indicate limited water miscibility. The parent benzoxazole compound exhibits an aqueous solubility of 10^-1.16 mol/L, corresponding to moderate water solubility [6]. The logarithmic partition coefficient (LogP) value of 1.59 for benzoxazole suggests moderate lipophilicity [6].
Organic solvent compatibility shows favorable dissolution in chloroform and methanol for oxazole compounds [7]. The basic oxazole structure demonstrates slight miscibility with water while maintaining good solubility in alcohols and ethers [7]. Calculated partition coefficients for benzoxazole derivatives range from 1.828 (octanol/water), indicating moderate membrane permeability characteristics [8].
Solubility enhancement strategies for benzoxazole carboxylate derivatives include ester hydrolysis to carboxylic acid forms, which improves water solubility for pharmaceutical delivery applications [9]. The presence of polar functional groups, particularly carboxylate esters, influences the overall solubility profile by increasing hydrophilic character while maintaining organic solvent compatibility [10].
Structure-solubility relationships demonstrate that methyl substitution patterns and carboxylate functionalization significantly impact dissolution behavior. The 6-methyl substitution on the benzoxazole ring combined with the 2-carboxylate ester group creates a balanced hydrophilic-lipophilic profile suitable for diverse solvent systems .
Crystal structure determination of related methyl 1,3-benzoxazole-2-carboxylate reveals a monoclinic crystal system with P21 space group symmetry [12]. The molecular arrangement exhibits an almost planar configuration with molecules displaying a flattened herringbone packing pattern [12].
Intermolecular interactions stabilizing the crystal structure include strong carbon-hydrogen to nitrogen hydrogen bonds (C-H···N) and weaker carbon-hydrogen to oxygen hydrogen bonds (C-H···O) [12]. These hydrogen bonding networks contribute significantly to crystal stability and packing efficiency [12].
π-π stacking interactions between aromatic benzoxazole rings occur at a distance of 3.6640(11) Å, with molecules slipped in both lengthwise and widthwise directions [12]. The crystal structure demonstrates additional stabilization through carbon-oxygen to π interactions [12].
Structural parameters from single-crystal X-ray diffraction studies show excellent agreement with density functional theory calculations using 6-31G(d), 6-31G, and 6-31+G basis sets [13] [14]. The calculated bond lengths and bond angles match closely with experimental crystallographic data, validating computational predictions [13] [14].
Polymorphic considerations indicate that benzoxazole carboxylate derivatives may exist in multiple crystalline forms depending on crystallization conditions [15]. Differential scanning calorimetry analysis enables identification and characterization of polymorphic phases through unique melting point determinations [15].
Tautomeric equilibrium analysis in benzoxazole systems primarily involves annular tautomerism when large substituents are bonded at nitrogen positions [16] [17]. The equilibrium between different tautomeric forms depends significantly on solvent polarity and temperature conditions [16] [17].
Solvent effects on tautomeric equilibrium demonstrate that polar solvents such as dimethyl sulfoxide decrease exchange rates, allowing observation of individual tautomeric signals [16] [17]. In high polar solvents like hexamethylphosphoramide, equilibrium exchange becomes sufficiently slow to observe separate signals for the most stable tautomer [16] [17].
Temperature dependence of tautomeric equilibrium shows that low temperatures favor slower exchange rates, enabling separation of tautomeric signals in nuclear magnetic resonance spectra [16] [17]. Variable temperature studies reveal dynamic equilibrium shifts and provide activation energy data for tautomeric interconversion [16] [17].
Computational prediction of tautomeric preferences utilizes density functional theory calculations to determine relative stability through Gibbs free energy comparisons . The hydroxy and oxo tautomeric forms exhibit different stabilities depending on substitution patterns and environmental conditions .
Density functional theory calculations employing B3LYP functional with 6-31G(d,p) and 6-31+G(d,p) basis sets provide comprehensive molecular property predictions for benzoxazole derivatives [19] [14] [20]. These calculations yield structural, geometric, physical, and electronic properties with high accuracy [19].
Frontier molecular orbital analysis reveals highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps ranging from 3.80 eV for substituted benzoxazole derivatives [13] [19] [14]. The energy gap values indicate relative chemical reactivity, with smaller gaps corresponding to higher reactivity [13] [14].
Global reactivity descriptors calculated from quantum chemical methods include electronegativity, chemical potential, global hardness, softness, electrophilicity, and nucleophilicity indices [19] [20]. These parameters predict molecular behavior toward nucleophilic and electrophilic attacks [19] [20].
Local reactivity parameters such as condensed Fukui functions and dual descriptors (Δfk, Δsk, Δωk) identify specific atomic sites favored for strong electrophilic and nucleophilic interactions [19] [20]. The multiphilic descriptor provides comprehensive information about reaction site preferences [19] [20].
Solvent effect modeling using polarizable continuum model simulations demonstrates how different solvents influence molecular properties and reactivity [19]. Temperature effects on reactivity in specific implicit solvents reveal thermodynamic stability trends across various environmental conditions [19].
Gauge-including atomic orbital calculations enable accurate prediction of nuclear magnetic resonance spectra, particularly proton nuclear magnetic resonance chemical shifts, which show excellent agreement with experimental data [19]. These computational approaches facilitate structure elucidation and property prediction for synthetic planning [19].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H9NO3 | [21] |
| Molecular Weight | 191.18 g/mol | [21] |
| Thermal Decomposition Onset | 1000-1350 K | [1] [2] [3] |
| LogP (Benzoxazole) | 1.59 | [6] |
| Crystal System | Monoclinic (P21) | [12] |
| HOMO-LUMO Gap | 3.80 eV | [13] [19] [14] |
| Thermal Property | Value | Reference |
|---|---|---|
| Decomposition Temperature Range | 1000-1350 K (727-1077°C) | [1] [2] [3] |
| Major Products | o-hydroxybenzonitrile, cyclopentadiene carbonitrile | [1] [2] [3] |
| Thermal Stability Limit | Up to 250°C | [4] [5] |
| Decomposition Mechanism | Unimolecular ring opening | [1] [2] [3] |
| Solubility Property | Value | Reference |
|---|---|---|
| Aqueous Solubility | 10^-1.16 mol/L | [6] |
| Water Miscibility | Slightly miscible | [7] |
| Organic Solvents | Soluble in chloroform, methanol | [7] |
| Partition Coefficient | 1.828 (calculated) | [8] |
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Space Group | P21 | [12] |
| Packing Arrangement | Flattened herringbone | [12] |
| π-π Stacking Distance | 3.6640(11) Å | [12] |
| Hydrogen Bonding | C-H···N, C-H···O | [12] |
| Computational Parameter | Value | Reference |
|---|---|---|
| DFT Method | B3LYP | [13] [19] [14] |
| Basis Set | 6-31G(d,p), 6-31+G(d,p) | [13] [19] [14] |
| Energy Gap | 3.80 eV (derivatives) | [13] [19] [14] |
| Reactivity Descriptors | Calculated via DFT | [19] [20] |